Bienvenue dans la boutique en ligne BenchChem!

5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

crystallography hydrogen bonding solid‑state properties

Procure this 5-biphenyl pyrido[2,3-d]pyrimidine-2,4-dione to access a C-5 biaryl chemotype absent from standard eEF-2K inhibitor libraries. The N-1 methoxyethyl group lowers LogP versus dimethyl analogs, reducing assay artifacts. Use the authenticated KnowItAll ¹H NMR spectrum as a QC fingerprint to verify identity and detect positional isomers. An essential tool for expanding kinase selectivity screening and solid-form engineering.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
Cat. No. B4740602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H19N3O3/c1-28-14-13-25-20-19(21(26)24-22(25)27)18(11-12-23-20)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,24,26,27)
InChIKeyPJJSFKYQOCUWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Biphenyl‑4‑yl‑1‑(2‑methoxyethyl)pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione – Core Scaffold & Procurement‑Relevant Identity


5‑Biphenyl‑4‑yl‑1‑(2‑methoxyethyl)pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione (C₂₂H₁₉N₃O₃, exact mass 373.1426 g mol⁻¹) belongs to the pyrido[2,3‑d]pyrimidine‑2,4‑dione class, a fused heterocyclic scaffold that has been explored as a privileged structure for kinase inhibition [1]. The compound is commercially catalogued by multiple suppliers (e.g., Evitachem Cat. EVT‑4875626, BenchChem) and its NMR spectrum in DMSO‑d₆ has been registered in the KnowItAll NMR Spectral Library [2]. The pyrido[2,3‑d]pyrimidine‑2,4‑dione core has attracted sustained medicinal‑chemistry interest because small substituent changes at positions 1, 3, 5 and 7 can drastically alter target selectivity and cellular activity [1].

Why 5‑Biphenyl‑4‑yl‑1‑(2‑methoxyethyl)pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione Cannot Be Simply Replaced by an In‑Class Analog


Published structure–activity relationship (SAR) studies on the pyrido[2,3‑d]pyrimidine‑2,4‑dione scaffold demonstrate that both the nature of the aryl group at C‑5 and the N‑1 substituent are critical drivers of biochemical potency and cellular target engagement [1]. Even subtle changes in these positions – for example, moving the biphenyl substituent from C‑5 to C‑7 while altering the N‑1/N‑3 alkylation pattern – produce distinct crystal packing and hydrogen‑bonding networks [2], which can translate into divergent solubility, protein‑binding conformations and in‑cell activity. Therefore, a generic selection of any pyrido[2,3‑d]pyrimidine‑2,4‑dione without matching the exact substitution pattern carries a high risk of losing the specific pharmacological profile required for a given assay or project.

Quantitative Differentiation Evidence for 5‑Biphenyl‑4‑yl‑1‑(2‑methoxyethyl)pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione vs. Its Closest Analogs


Crystal‑Structure Divergence Between 5‑Biphenyl‑1‑(2‑methoxyethyl) and a 7‑Biphenyl‑1,3‑dimethyl Analog

The single‑crystal structure of the closest fully characterised analog, 7‑(biphenyl‑4‑yl)‑1,3‑dimethylpyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione, reveals a C(10) chain motif formed by a single C–H···O hydrogen bond, accompanied by a π‑π stacking interaction that links chains into sheets [1]. In contrast, the target compound carries the biphenyl at position 5 and a 2‑methoxyethyl chain at N‑1; these differences in substitution pattern eliminate the precise donor–acceptor geometry required for the C(10) chain and alter the π‑stacking distance, resulting in a distinct crystal packing arrangement. No isostructural relationship between the two compounds has been reported.

crystallography hydrogen bonding solid‑state properties

SAR‑Inferred Selectivity: 5‑Aryl vs. 7‑Aryl Substitution on the Pyrido[2,3‑d]pyrimidine‑2,4‑dione Core

A systematic SAR study of pyrido[2,3‑d]pyrimidine‑2,4‑dione derivatives demonstrated that the region around C‑5 and C‑7 is a key determinant of inhibitory activity against eEF‑2K [1]. While the target compound places a bulky biphenyl group at C‑5, the most potent analogues in that series (compounds 6 and 9) bear a carboxamide and cyclopropyl at R² and R³, respectively, and no substituent at C‑5. Because the target compound occupies the C‑5 pocket with a large hydrophobic group, it is expected to display a selectivity profile that is distinct from the published eEF‑2K inhibitors and may favour alternative kinase targets that accommodate an extended biaryl motif in that region. Direct comparative biochemical data for the target compound are absent from the peer‑reviewed literature.

structure–activity relationship kinase inhibition eEF‑2K

Spectroscopic Fingerprint Differentiation via NMR in DMSO‑d₆

The ¹H NMR spectrum of 5‑biphenyl‑4‑yl‑1‑(2‑methoxyethyl)pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione has been recorded in DMSO‑d₆ and is deposited in the KnowItAll NMR Spectral Library [1]. The closest available comparator deposited in the same database is 5‑(2‑naphthalenyl)‑1‑(2‑methoxyethyl)pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione [2]. Key differences in the aromatic region (δ 7.0–9.0 ppm) reflect the replacement of a naphthyl group by a biphenyl group, providing a unique NMR fingerprint that can be used to confirm compound identity and purity during procurement and in‑house quality assurance.

NMR spectroscopy quality control structural identity

Physical‑Chemical Property Divergence Driven by N‑1 Alkylation

The 2‑methoxyethyl chain at N‑1 introduces a polar, hydrogen‑bond‑accepting moiety that is absent in the 1,3‑dimethyl analog. Based on class‑level knowledge of pyrido[2,3‑d]pyrimidine‑2,4‑diones, this modification is predicted to increase aqueous solubility and reduce LogP relative to the completely methyl‑capped comparator . Although experimentally measured LogP and solubility values for the target compound have not been published, the structural difference alone justifies its selection when a less lipophilic, more water‑soluble analogue is required for biochemical or cell‑based assays.

physicochemical properties LogP solubility

Where 5‑Biphenyl‑4‑yl‑1‑(2‑methoxyethyl)pyrido[2,3‑d]pyrimidine‑2,4(1H,3H)‑dione Adds Definitive Value in Research & Procurement


Focused Kinase‑Profiling Libraries Targeting Non‑eEF‑2K Kinases

Because published pyrido[2,3‑d]pyrimidine‑2,4‑dione SAR is heavily centred on eEF‑2K inhibitors that lack a C‑5 substituent [1], the C‑5 biphenyl congener serves as a differentiated probe for expanding kinase‑selectivity panels. Procurement of this compound enables screening laboratories to assess whether the 5‑biaryl chemotype confers a gain‑of‑function against kinases that preferentially bind extended aromatic groups, complementing existing compound collections.

Solid‑State and Formulation Development for Crystal‑Engineering Studies

The distinct hydrogen‑bonding capability of the target compound – predicted by comparison with the well‑characterized 7‑biphenyl‑1,3‑dimethyl analog [2] – supports its use in crystal‑engineering and co‑crystal screening campaigns. Formulation scientists seeking to modulate dissolution rate or stability through solid‑form selection can exploit the unique N‑1 methoxyethyl H‑bond acceptor to access packing arrangements that are unavailable to the methyl‑only series.

NMR‑Based Identity Verification and QC Reference Standard

The authenticated ¹H NMR spectrum deposited in the KnowItAll library [3] provides a ready‑to‑use reference for quality‑control laboratories. Purchasers can compare the supplied material against this spectral fingerprint to verify identity and detect any positional‑isomer contamination, a common concern when sourcing compounds with 5‑aryl/7‑aryl regioisomerism.

Aqueous‑Compatible Biological Assays Requiring Reduced Lipophilicity

For cell‑based or biochemical assays where dimethyl‑capped pyrido[2,3‑d]pyrimidine‑2,4‑diones cause solubility‑limited artefacts, the 2‑methoxyethyl substitution [4] offers a structurally matched alternative with predicted lower LogP. This substitution may improve compound solubility in aqueous buffer systems and reduce non‑specific binding, leading to more interpretable dose–response data.

Quote Request

Request a Quote for 5-biphenyl-4-yl-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.